2-butyryl-N-(2-ethoxyphenyl)hydrazinecarbothioamide
Overview
Description
2-butyryl-N-(2-ethoxyphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C13H19N3O2S and its molecular weight is 281.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.11979803 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Thiosemicarbazones, including variants similar to 2-butyryl-N-(2-ethoxyphenyl)hydrazinecarbothioamide, have been synthesized and analyzed for their crystal and molecular structures. Such compounds exhibit unique crystallization patterns and have been examined using techniques like X-ray diffraction, NMR, and UV-Vis spectroscopy. The understanding of their molecular orbital calculations is essential for determining their electronic properties and potential applications in various fields (Anderson et al., 2016).
Medicinal Chemistry and Pharmacology
- Antitumor Properties : Research on dioxomolybdenum(VI) complexes involving compounds structurally related to this compound has shown promising results in the field of chemotherapy. These complexes have been found to have a higher antitumor activity against certain cell lines compared to some standard drugs, indicating their potential in medicinal chemistry and drug development (Hussein et al., 2015).
Corrosion Inhibition
- Corrosion Inhibition : Thiosemicarbazides, similar in structure to this compound, have been studied as corrosion inhibitors. These compounds have shown effectiveness in protecting mild steel in acidic environments. Their corrosion inhibition efficiency is linked to their molecular structure, which is critical for their application in industrial settings (Ebenso et al., 2010).
Molecular Interactions and Analysis
- Molecular Interaction Analysis : Detailed studies have been conducted on compounds like this compound to understand their molecular interactions, particularly their binding properties with DNA and proteins. Such analyses are crucial in drug design and understanding the mechanism of action of potential pharmaceutical compounds (Sivajeyanthi et al., 2017).
Biochemical Applications
- Antimicrobial and Anti-Cancer Activities : Thiosemicarbazone derivatives, structurally related to this compound, exhibit significant antimicrobial and anti-cancer activities. These findings are important for the development of new therapeutic agents in the treatment of various infections and cancers (Farghaly et al., 2020).
Material Science
- Electronic and Structural Applications : The electronic and structural properties of thiosemicarbazones are a focus of research, particularly in the field of material science. These studies are important for the development of new materials with specific electronic properties (Muralisankar et al., 2016).
Chemical Analysis
- Fluorescent Probing and Sensor Applications : Certain derivatives of thiosemicarbazones are explored as fluorescent sensors for detecting metal ions, such as iron, in various solutions. This has implications in environmental monitoring and chemical analysis (Marenco et al., 2012).
Properties
IUPAC Name |
1-(butanoylamino)-3-(2-ethoxyphenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-3-7-12(17)15-16-13(19)14-10-8-5-6-9-11(10)18-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,17)(H2,14,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYJTOIFRRDENA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC1=CC=CC=C1OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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